Acénaphtylène

Vue d'ensemble

Description

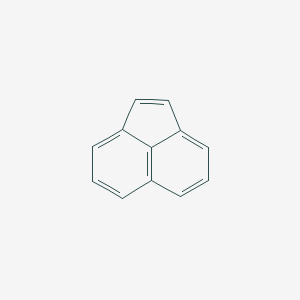

L’acénaphtylène est un hydrocarbure aromatique polycyclique de formule chimique C₁₂H₈. C’est un hydrocarbure tricyclique ortho- et péri-fusionné, ressemblant au naphtalène avec les positions 1 et 8 connectées par une unité -CH=CH-. Ce composé se présente sous la forme de cristaux jaunes et est insoluble dans l’eau, mais soluble dans des solvants organiques comme l’éthanol, l’éther diéthylique, le benzène et le chloroforme .

Applications De Recherche Scientifique

Acenaphthylene has a wide range of applications in scientific research:

Organic Electronics: It is used in the synthesis of novel polyaromatic hydrocarbons for applications in organic electronics.

Catalysis: Acenaphthylene-derived N-heterocyclic carbene ligands are used in modern metal catalysis and organocatalysis.

Dye-Sensitized Solar Cells: Acenaphthylene-based chromophores are tested for dye-sensitized solar cells, showing promising results in extending the conjugated system.

Mécanisme D'action

Le mécanisme d’action de l’acénaphtylène implique sa capacité à agir comme ligand pour les composés organométalliques et son rôle dans les réactions de polymérisation. La structure du composé lui permet de participer à diverses transformations chimiques, notamment l’hydrogénation, la réduction et la polymérisation .

Analyse Biochimique

Biochemical Properties

Acenaphthylene interacts with various enzymes and biomolecules. A strain of Stenotrophomonas sp. RMSK, capable of degrading acenaphthylene as a sole source of carbon and energy, was isolated from a coal sample . The metabolites produced were analyzed and characterized by TLC, HPLC, and mass spectrometry .

Cellular Effects

It is known that acenaphthylene is a constituent of tobacco smoke and is released to the environment during natural fires, emissions from petroleum refining, and coal tar distillation .

Molecular Mechanism

Acenaphthylene exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The proposed metabolic pathway in strain RMSK is, acenaphthylene → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis -muconic acid .

Temporal Effects in Laboratory Settings

It is known that acenaphthylene can be degraded by certain strains of bacteria, suggesting that it may not be stable over long periods in certain environments .

Dosage Effects in Animal Models

Given its presence in tobacco smoke and its release during the combustion of fossil fuels, it is likely that exposure to high doses could have adverse effects .

Metabolic Pathways

Acenaphthylene is involved in several metabolic pathways. In Stenotrophomonas sp. RMSK, acenaphthylene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol .

Transport and Distribution

Given its lipophilic nature, it is likely that it can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature, it is likely that it can diffuse across cell membranes and localize in various cellular compartments .

Méthodes De Préparation

L’acénaphtylène peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la déshydrogénation de l’acénaphtène en phase gazeuse . Industriellement, l’this compound est produit à partir du goudron de houille, où il représente environ 2% de la composition . Une autre méthode implique l’oxydation de l’acénaphtène à l’aide d’agents oxydants .

Analyse Des Réactions Chimiques

L’acénaphtylène subit plusieurs types de réactions chimiques :

Hydrogénation : Cette réaction convertit l’this compound en acénaphtène.

Polymérisation : L’this compound peut se polymériser avec l’acétylène en présence d’un catalyseur acide de Lewis pour former des polymères conducteurs d’électricité.

Trimérisation : La trimérisation thermique de l’this compound conduit à la formation de décacylène, qui peut être transformé en colorants soufrés.

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Électronique organique : Il est utilisé dans la synthèse de nouveaux hydrocarbures polyaromatiques pour des applications en électronique organique.

Cellules solaires sensibilisées à la couleur : Les chromophores à base d’this compound sont testés pour les cellules solaires sensibilisées à la couleur, montrant des résultats prometteurs dans l’extension du système conjugué.

Comparaison Avec Des Composés Similaires

L’acénaphtylène est similaire à d’autres hydrocarbures aromatiques polycycliques tels que l’acénaphtène et le naphtalène. Sa structure unique, avec les positions 1 et 8 connectées par une unité -CH=CH-, le distingue de ces composés . L’this compound est également utilisé dans différentes applications par rapport à ses analogues, telles que son rôle dans les cellules solaires sensibilisées à la couleur et en tant que ligand en catalyse .

Propriétés

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-01-5 | |

| Record name | Polyacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3023845 | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122.0 °C (251.6 °F) - closed cup | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |

CAS No. |

208-96-8, 34493-60-2 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000208968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z25C36811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acenaphthylene has the molecular formula C12H8 and a molecular weight of 152.18 g/mol.

A: Acenaphthylene exhibits strong ultraviolet absorption in the 280-330 nm region. [] This characteristic absorption is attributed to the acenaphthylene residues and can be used to estimate the acenaphthylene content in copolymers. []

A: Acenaphthylene reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming a dialdehyde as the major product. The rate constant for this reaction has been measured to be 12.4 × 10-11 cm3 molecule-1 s-1. []

A: The gas-phase reaction of acenaphthylene with ozone (O3) mainly yields a secondary ozonide. []

A: Acenaphthylene undergoes photochemical dimerization, a process influenced by external factors like solvent properties and the presence of heavy atoms. [, ] The reaction proceeds through a triplet state mechanism, and the ratio of syn/anti dimers formed can be affected by factors such as acenaphthylene concentration and the properties of the reaction medium. [] For instance, in hydrophobized graphite oxide films, the syn/anti ratio increased with higher acenaphthylene content. []

A: Yes, acenaphthylene can be polymerized. Both conventional and radiation-induced polymerization methods have been explored. [, ] It's interesting to note that the presence of impurities, including oxygen, can influence the rate of polymerization. [] For example, solid-state polymerization induced by ionizing radiation has been shown to be influenced by the presence of oxygen. []

A: Acenaphthylene can be incorporated into copolymers, such as those with styrene or methyl methacrylate. [] The presence of acenaphthylene units in these copolymers significantly influences their ultraviolet absorption characteristics. []

A: The bacterium Rhizobium sp. strain CU-A1, isolated from contaminated soil, can degrade acenaphthylene. [] This bacterium cleaves the five-membered ring of acenaphthylene to yield naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. [] Further degradation proceeds through the formation of 1-naphthoic acid and salicylic acid before ultimately being metabolized to gentisic acid. []

A: Acenaphthylene reacts with chlorine atoms in the gas phase with a rate constant of 4.69 × 10-10 cm3 molecule-1 s-1. [] This reaction is particularly relevant in specific environments like coastal regions and the marine boundary layer and can contribute to the atmospheric degradation of acenaphthylene. []

ANone: Acenaphthylene derivatives show promise in several areas:

- Materials Chemistry: Acenaphthylene oligomers with controlled numbers of repeating units have been synthesized using stable free radical polymerization (SFRP). [] These oligomers, particularly when incorporated into block copolymers, hold potential for light-harvesting applications. []

- Anode Materials for Batteries: Silicon oxycarbide (Si–O–C) composite materials derived from polysilane-acenaphthylene blends have shown potential as anode materials in lithium-ion batteries. [] These composites exhibit high lithium storage capacity and excellent cyclability. []

- Synthesis of Push-Pull Proton Sponges: Electrophilic substitution reactions of 5,6-bis(dimethylamino)acenaphthylene can yield "push-pull" proton sponges. [] These compounds are of interest due to their unique protonation behavior and potential applications in various fields. []

A: Repeated oral administration of acenaphthylene in rats has been linked to various adverse effects. [] A study showed that a dose of 100 mg/kg/day for 28 days resulted in decreased body weight, altered blood parameters, and histopathological changes in the liver and other organs. [] Based on these findings, the no-observed-effect-level (NOEL) was determined to be 4 mg/kg/day. []

ANone: A variety of analytical methods are used to investigate acenaphthylene:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying acenaphthylene and its degradation products in environmental samples and reaction mixtures. [, ]

- Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS): API-MS provides real-time analysis of gas-phase reactions involving acenaphthylene, offering insights into reaction mechanisms and product formation. []

- High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify acenaphthylene and its metabolites, particularly in biological samples. []

- Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI(–)‐MS/MS): This technique is particularly powerful in identifying and characterizing the products of acenaphthylene biotransformation, allowing researchers to elucidate the degradation pathways of PAHs. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation of acenaphthylene derivatives and for studying reaction mechanisms. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor the formation and disappearance of acenaphthylene and its derivatives, especially in photochemical reactions. [, ]

ANone: Computational methods are becoming increasingly important for understanding the properties and reactions of acenaphthylene.

- Density Functional Theory (DFT) Calculations: DFT calculations can predict the energetics and mechanisms of reactions involving acenaphthylene. For instance, DFT has been used to study the formation of phenanthrene from acenaphthylene through a series of H-abstraction and acetylene addition reactions. []

- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of acenaphthylene in different environments, including its interactions with other molecules and surfaces. []

- Quantum Chemical Calculations: These calculations are valuable for predicting molecular properties of acenaphthylene and its derivatives, such as their electronic structure, vibrational frequencies, and NMR chemical shifts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.